N-Chloro-N-(phenylsulfonyl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide can be synthesized through the chlorination of N-(phenylsulfonyl)benzenesulfonamide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective chlorination of the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced chlorination techniques and purification methods ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols and other organic compounds.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and thiols.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized alcohols and disulfides.
Substitution: The major products are substituted sulfonamides.
Scientific Research Applications
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is employed in the study of microbial biofilms and their response to oxidative stress.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the polymerization of thiophenol and the synthesis of aminobenzenesulfonic acids.
Mechanism of Action
The mechanism of action of N-Chloro-N-(phenylsulfonyl)benzenesulfonamide involves the transfer of the chlorine atom to the target molecule. This transfer results in the oxidation or substitution of the target molecule, depending on the reaction conditions . The molecular targets include alcohols, thiols, and amines, and the pathways involved are primarily oxidative and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
N-Chlorobenzenesulfonamide: Similar in structure but lacks the phenylsulfonyl group.
Chloramine B: Contains a similar chloramine functional group but has different substituents.
Sodium (phenylsulfonyl)chloramide: Similar in function but differs in its sodium salt form.
Uniqueness
N-Chloro-N-(phenylsulfonyl)benzenesulfonamide is unique due to its selective oxidizing properties and its ability to participate in both oxidation and substitution reactions. Its dual functionality makes it a valuable reagent in various chemical and industrial processes .
Properties
Molecular Formula |
C12H10ClNO4S2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H10ClNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H |
InChI Key |
DRUJMUAOULSNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(S(=O)(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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